N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine
Overview
Description
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine is a compound belonging to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Scientific Research Applications
Enzyme Inhibition and Protein Interaction
N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine has been explored for its role in enzyme inhibition, particularly in the context of prolyl 4-hydroxylase, a key enzyme involved in collagen synthesis. This exploration sheds light on the compound's potential impact on protein interaction and stability, offering insights into its therapeutic and biochemical research applications (Cunliffe et al., 1992).
Glycine Receptor Chloride Channel Studies
Research has highlighted the molecular structure and function of the glycine receptor chloride channel (GlyR), emphasizing the receptor's significance in mediating inhibitory neurotransmission and its potential as a target for neuroactive drugs. N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine could contribute to understanding the pharmacological modulation of GlyR, thereby impacting the development of muscle relaxant and peripheral analgesic drugs (Lynch, 2004).
Impact on Microbial Activity and Environmental Fate
The effects of glyphosate, a closely related compound to N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine, on microbial activity and its environmental fate have been extensively studied. These studies offer insights into how similar compounds might interact with soil microbes and affect ecosystems, with implications for understanding the biodegradation and environmental impact of such chemicals (Araújo et al., 2003).
Plant Abiotic Stress Resistance
The roles of glycine betaine and proline in improving plant abiotic stress resistance have been examined, suggesting that derivatives of glycine, including N-[(1-oxo-2(1H)-phthalazinyl)acetyl]glycine, could play a role in enhancing the stress tolerance of plants. This research underscores the potential agricultural applications of glycine derivatives in developing crops resistant to drought, salinity, and extreme temperatures (Ashraf & Foolad, 2007).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide. The hydrazide is further coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides, including this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of:
Properties
IUPAC Name |
2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)7-15-12(19)9-4-2-1-3-8(9)5-14-15/h1-5H,6-7H2,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDHXUZJWJNXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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